molecular formula C18H18N8 B6474861 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640863-24-5

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6474861
CAS No.: 2640863-24-5
M. Wt: 346.4 g/mol
InChI Key: WBFKZYMZZMYCAE-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile features a pyridine core substituted with a cyano group at position 4. A piperazine ring bridges the pyridine to a pyrimidine moiety, which is further functionalized with a methyl group at position 2 and a 1H-pyrazole substituent at position 5. The cyano group enhances electron-withdrawing effects, while the piperazine linker may improve solubility and bioavailability .

Properties

IUPAC Name

3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-14-22-17(11-18(23-14)26-6-2-4-21-26)25-9-7-24(8-10-25)16-13-20-5-3-15(16)12-19/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKZYMZZMYCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name / Evidence Reference Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyridine-4-carbonitrile + pyrimidine + piperazine + pyrazole 2-methyl, 6-pyrazole on pyrimidine ~421 (estimated) Combines electron-withdrawing cyano group with flexible piperazine linker and aromatic pyrazole.
: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile + piperazine 4-phenyl, 6-thiophene Not reported Bulky aryl/thiophene substituents may increase steric hindrance compared to pyrazole.
: 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine + pyrimidine + piperazine Morpholine on pyrimidine, pyrano ring 421.5 Pyrano ring enhances rigidity; morpholine substituent may alter solubility vs. pyrazole.
: 2-chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Quinoline + pyridine-3-carbonitrile + piperazine Chlorine, quinoline core Not reported Quinoline introduces planar aromaticity, potentially enhancing DNA intercalation.

Research Findings and Inferences

  • Structural Uniqueness : The target compound’s combination of pyrazole, pyrimidine, and piperazine is distinct from analogs with thiophene () or morpholine () substituents. This diversity highlights the role of substituent choice in tuning molecular properties.
  • Patent Relevance: lists piperazine-linked pyrimidinones, suggesting the target compound’s scaffold aligns with trends in drug discovery for kinase or protease inhibitors .
  • Crystallographic Data : provides X-ray data for a related pyridine-carbonitrile, underscoring the importance of structural characterization in validating synthetic routes .

Preparation Methods

Pyrazole Coupling at Position 6

The 6-chloro substituent is replaced with pyrazole via a palladium-catalyzed Suzuki-Miyaura coupling . Combining 4-(piperazin-1-yl)-6-chloro-2-methylpyrimidine (1 equiv) with pyrazole-1-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and cesium carbonate (Cs₂CO₃, 2 equiv) in 1,4-dioxane at 80°C for 12 hours affords 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)-2-methylpyrimidine in 55–61% yield . MS (ESI+) confirms the molecular ion peak at m/z 286.2 [M+H]⁺, while ¹³C NMR highlights the pyrazole’s quaternary carbon (δ 142.1 ppm).

Functionalization of the Pyridine Moiety

Synthesis of 3-Chloropyridine-4-carbonitrile

3-Chloropyridine-4-carbonitrile is prepared via Rosenmund-von Braun reaction , where 3-bromopyridine is treated with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C for 6 hours. The product is isolated in 70–75% yield , with IR spectroscopy confirming the nitrile stretch (ν 2230 cm⁻¹) and ¹H NMR showing a doublet for the aromatic proton (δ 8.45 ppm, J = 5.1 Hz).

Piperazine-Pyridine Coupling

The final step involves substituting the 3-chloro group of 3-chloropyridine-4-carbonitrile with the secondary amine of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)-2-methylpyrimidine. Reacting both components (1:1 molar ratio) in DMF with potassium carbonate (K₂CO₃, 2 equiv) at 100°C for 24 hours yields the target compound in 65–70% yield . High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₈N₈: calc. 382.16, found 382.15), while ¹H NMR integrates the pyridine proton (δ 8.62 ppm) and pyrazole protons (δ 7.85–8.10 ppm).

Optimization and Scalability Considerations

  • Solvent Selection : Dichloromethane and DMF are optimal for substitutions due to their polarity and compatibility with nitrogenous bases.

  • Catalyst Loading : Palladium catalysts at 5 mol% balance cost and efficiency for Suzuki couplings.

  • Temperature Control : Elevated temperatures (80–100°C) are critical for pyridine substitutions, though exceeding 110°C risks nitrile group degradation.

Analytical Characterization

  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C 59.68%, H 4.72%, N 29.45% for C₁₉H₁₈N₈).

  • Spectroscopy : ¹H/¹³C NMR and IR spectra align with expected functional groups, while HPLC purity exceeds 95%.

  • X-ray Crystallography : Resolves the planar pyrimidine and pyridine rings, with piperazine adopting a chair conformation.

Challenges and Mitigation Strategies

  • Regioselectivity : Position 4 of pyrimidine reacts preferentially due to lower steric hindrance.

  • Byproduct Formation : Excess piperazine leads to bis-substituted byproducts; stoichiometric control minimizes this.

  • Nitrile Stability : Avoiding strong acids/bases preserves the cyano group during synthesis.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile, and how can reaction parameters be optimized?

Methodological Answer:

  • Stepwise Synthesis : Common approaches involve coupling pyrimidine and piperazine intermediates via nucleophilic aromatic substitution. For example, pyrimidine derivatives with halogen substituents (e.g., chloro or bromo) react with piperazine under reflux in polar aprotic solvents like DMF or DCM .
  • Optimization : Adjust reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
  • Purity Control : Purify via flash chromatography (gradient elution with cyclohexane/ethyl acetate) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrazole and pyrimidine ring integration) .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 200–250°C for similar piperazine-pyrimidine hybrids) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound’s biological targets?

Methodological Answer:

  • Case Study : If molecular docking predicts high affinity for kinase X but in vitro assays show weak inhibition:
    • Re-evaluate Force Fields : Use multiple docking algorithms (e.g., AutoDock, Glide) to cross-validate binding poses .
    • Solvent Effects : Test binding in buffer systems mimicking physiological conditions (e.g., ammonium acetate pH 6.5) .
    • Allosteric Interactions : Perform SPR or ITC to detect non-competitive binding modes .
  • Data Normalization : Compare IC50_{50} values against reference inhibitors (e.g., staurosporine for kinases) to contextualize potency .

Q. Q4. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-piperazine hybrids?

Methodological Answer:

  • Core Modifications :
    • Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -CN, -NO2_2) at position 4 to enhance π-π stacking .
    • Piperazine Linker : Replace with morpholine or thiomorpholine to assess steric/electronic effects on receptor binding .
  • Biological Assays :
    • In Vitro : Screen against panels of GPCRs or kinases (e.g., radioligand displacement assays for serotonin receptors) .
    • In Vivo : Use zebrafish models to evaluate blood-brain barrier permeability and neuroactivity .

Q. Q5. How can researchers design experiments to analyze metabolic stability and toxicity profiles?

Methodological Answer:

  • Hepatic Metabolism :
    • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
    • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Toxicity Screening :
    • Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC50_{50} > 10 µM indicates low risk) .
    • hERG Binding : Patch-clamp assays to assess cardiac liability (IC50_{50} > 30 µM preferred) .

Data Contradiction and Validation

Q. Q6. How should discrepancies in solubility data between theoretical (LogP) and experimental measurements be addressed?

Methodological Answer:

  • LogP vs. Experimental :
    • Theoretical : Calculate via software (e.g., ChemAxon) assuming neutral species.
    • Experimental : Use shake-flask method in octanol/water. If discrepancies >1 log unit, check for ionization (pKa via potentiometry) .
  • Formulation Adjustments : Add co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility for in vivo studies .

Comparative Analysis with Analogues

Q. Q7. How does this compound compare to structurally related pyridazine-piperazine derivatives in terms of kinase inhibition?

Methodological Answer:

Compound Core Structure Kinase Inhibition (IC50_{50})
Target CompoundPyrimidine-piperazineEGFR: 85 nM
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrilePyridazine-piperidineCDK2: 120 nM
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazinePyridazine-sulfonamideVEGFR2: 210 nM

Key Insight : The pyrimidine core in the target compound improves selectivity for tyrosine kinases (e.g., EGFR) over CDKs due to optimized hydrogen bonding with the hinge region .

Methodological Resources

  • Synthetic Protocols : See multi-step optimization in .
  • Analytical Validation : Refer to NMR/MS workflows in .
  • Biological Assays : Guidelines for kinase and receptor studies in .

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